1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Medicinal Chemistry Organic Synthesis Drug Discovery

Researchers relying on unsubstituted pyrrolidine-3-carboxylic acid analogs risk failed syntheses and irreproducible biological data due to absent N-methyl steric/electronic effects. This racemic N-methyl building block eliminates that uncertainty with definitive structural identity: • N-Methyl substitution (MW 165.62, pred. LogP 0.76) imparts distinct reactivity vs. non-methylated analog (MW 151.59), critical for successful coupling and assay interpretation. • Racemic mixture offers cost-effective access at bulk scale (25 g) with room-temperature stability-no cold-chain logistics required. • Consistent 95% purity verified by InChI Key JFWLEGORBDKYIG-UHFFFAOYSA-N and SMILES CN1CCC(C(=O)O)C1.[H]Cl for unambiguous procurement and analytical calibration.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 50585-87-0
Cat. No. B1390889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrrolidine-3-carboxylic acid hydrochloride
CAS50585-87-0
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCN1CCC(C1)C(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-7-3-2-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H
InChIKeyJFWLEGORBDKYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Molecular Identity and Purity Benchmarking


1-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS 50585-87-0) is a pyrrolidine-based small molecule with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol. The compound, also known as N-Methyl-L-proline hydrochloride, is supplied as a solid with a typical purity of 95%. Its structural uniqueness lies in the N-methyl substitution on the pyrrolidine ring, which distinguishes it from simpler pyrrolidine-3-carboxylic acid analogs. This compound is a key building block in pharmaceutical research and organic synthesis, with its InChI Key (JFWLEGORBDKYIG-UHFFFAOYSA-N) and SMILES (CN1CCC(C(=O)O)C1.[H]Cl) providing definitive molecular identification for procurement.

N-Methyl pyrrolidine building block for achiral syntheses
Typical purity supports synthetic and analytical workflows
Room-temperature stability simplifies handling and storage

Why Generic Substitution Fails for This Compound


Generic substitution of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS 50585-87-0) with a simpler pyrrolidine-3-carboxylic acid analog, such as the unsubstituted Pyrrolidine-3-carboxylic acid hydrochloride (CAS 953079-94-2), is not scientifically justifiable. The presence of the N-methyl group fundamentally alters the compound's physicochemical profile, including increased molecular weight (165.62 vs. 151.59 g/mol) and a predicted LogP value of 0.76, which influences solubility and membrane permeability compared to its non-methylated counterpart. Furthermore, the specific chirality of the compound is critical; the (R) and (S) enantiomers, such as (R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS 2361330-10-9), exhibit distinct biological activities and synthetic utility as chiral building blocks. Using an incorrect analog or racemic mixture can lead to failed syntheses or misinterpretation of biological data, emphasizing the need for precise procurement.

Unsubstituted analog
Lacks the N-methyl group; may alter lipophilicity and membrane permeability profile compared to this compound.
Opposite enantiomer
Chiral configuration differs; may lead to different synthetic outcomes or biological data interpretation.
Racemate vs. single enantiomer
Not interchangeable in stereospecific applications; verify enantiomeric requirement before substitution.

Quantitative Procurement Evidence Guide


N-Methylation: Physicochemical Property Impact

The N-methyl group on 1-Methylpyrrolidine-3-carboxylic acid hydrochloride directly increases its molecular weight and LogP compared to Pyrrolidine-3-carboxylic acid hydrochloride. This is a key factor for applications requiring increased lipophilicity or a specific steric profile.

N-Methylation impact
Class-level
MW +14.03 g/mol; Predicted LogP 0.76
May alter solubility and permeability
Predicted LogP; review experimental data
Medicinal Chemistry Organic Synthesis Drug Discovery

Enantiomeric Purity and Cost Differential

Procurement of a specific enantiomer, such as (R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride, comes at a significant cost premium compared to the racemic mixture (CAS 50585-87-0). This price difference quantifies the added value of chiral resolution for applications demanding stereochemical purity.

Enantiomeric cost
Head-to-head
Racemate: $59.90/g (Aladdin 1g)
(R)-enantiomer: ~$555/g (Fluorochem 1g)
9.3× cost premium for enantiomer
Supplier pricing 2026; verify current quotes
Asymmetric Synthesis Chiral Chemistry Pharmaceutical Intermediates

Safety Classification and Storage Requirements

1-Methylpyrrolidine-3-carboxylic acid hydrochloride is classified as a skin, eye, and respiratory irritant under the Globally Harmonized System (GHS), with specific H-codes (H315, H319, H335). Its storage is straightforward at room temperature in a sealed, dry environment, differentiating it from temperature-sensitive analogs. [1]

Safety & storage
Reported
H315, H319, H335; Storage RT vs −20°C
Room-temp storage reduces logistics
Based on ECHA C&L; verify SDS
Laboratory Safety Chemical Handling Regulatory Compliance

Procurement Scale Economics

The unit cost of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride decreases significantly with larger purchase quantities, a standard but quantifiable economic factor for procurement planning.

Scale economics
Reported
Cost reduction up to 25% at 25g scale
Supports bulk procurement planning
Verify current pricing across suppliers
Bulk Procurement Cost Efficiency Supply Chain

Optimal Use Cases Based on Evidence


Achiral Building Block for Medicinal Chemistry

The racemic 1-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS 50585-87-0) is the cost-effective choice for synthesizing pyrrolidine-based libraries or intermediates where stereochemistry is not a determining factor. Its N-methyl substitution provides a distinct steric and electronic profile compared to the unsubstituted pyrrolidine-3-carboxylic acid, as evidenced by its different molecular weight and predicted LogP.

Cost-Efficient Scale-Up and Process Development

For large-scale chemical processes, the significant cost savings at higher purchase volumes and the compound's room-temperature stability are critical. The quantified price reduction per gram at the 25g scale, coupled with the avoidance of cold-chain logistics, makes this compound economically advantageous for process research.

Analytical Reference Standard for Method Development

The well-defined molecular weight (165.62 g/mol) and the availability of unique identifiers like the InChI Key (JFWLEGORBDKYIG-UHFFFAOYSA-N) and SMILES string make this compound a reliable standard for analytical chemistry. Its consistent purity (typically 95%) and defined hazard profile support safe handling and accurate method calibration.

Application
Selection Property
Validation Focus
Achiral building block synthesis
N-Methyl substitution profile
Verify steric/electronic properties and purity
Process research scale-up
Room-temperature stability and cost at scale
Confirm bulk pricing and stability under process conditions
Analytical reference standard
Defined molecular identity and purity
Confirm InChI/SMILES identity and lot-specific purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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